2,2-dimethoxy-4,4-dimethylpentane
Overview
Description
2,2-Dimethoxy-4,4-dimethylpentane is an organic compound with the molecular formula C₉H₂₀O₂. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its stability and unique chemical properties, making it a valuable substance in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethoxy-4,4-dimethylpentane can be synthesized through several methods. One common synthetic route involves the reaction of 4,4-dimethylpentan-2-one with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-4,4-dimethylpentane undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4,4-dimethylpentan-2-one and methanol.
Oxidation: It can be oxidized to form corresponding carboxylic acids under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the compound.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Substitution: Various nucleophiles can be used to replace the methoxy groups.
Major Products Formed
Hydrolysis: 4,4-Dimethylpentan-2-one and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
2,2-Dimethoxy-4,4-dimethylpentane is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2-dimethoxy-4,4-dimethylpentane involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products. These intermediates can further participate in metabolic pathways, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2-Dimethoxy-4,4-dimethylpentane is unique due to its methoxy groups, which impart distinct chemical properties. These groups enhance the compound’s stability and reactivity, making it valuable in various applications. In contrast, similar compounds like 2,4-dimethylpentane and 2,3-dimethylpentane lack these functional groups, resulting in different chemical behaviors .
Properties
IUPAC Name |
2,2-dimethoxy-4,4-dimethylpentane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-8(2,3)7-9(4,10-5)11-6/h7H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAZEGHMGUXQHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993203 | |
Record name | 2,2-Dimethoxy-4,4-dimethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72409-07-5 | |
Record name | 2,2-Dimethoxy-4,4-dimethylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072409075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethoxy-4,4-dimethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethoxy-4,4-dimethylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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